Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate
Description
The compound Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate (hereafter referred to as the "target compound") is a multifunctional thiophene derivative with the molecular formula C₂₀H₂₅NO₆S₂ and a molecular weight of 439.5 g/mol . Its structure features:
- A 4,5-dimethylthiophene-3-carboxylate core.
- A (4-methylphenyl)sulfonyl group attached to the amino functionality.
- An ethoxy-oxoethyl side chain.
Properties
CAS No. |
53976-16-2 |
|---|---|
Molecular Formula |
C20H25NO6S2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H25NO6S2/c1-6-26-17(22)12-21(29(24,25)16-10-8-13(3)9-11-16)19-18(20(23)27-7-2)14(4)15(5)28-19/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
KMXJUNAXSPBADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=C(C(=C(S1)C)C)C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiophene Core
- Starting Materials: 4,5-dimethylthiophene derivatives or substituted thiophene precursors are used as the core scaffold.
- Functionalization: The thiophene ring is functionalized at the 2-position with an amino substituent, which is later sulfonylated. The 3-position is esterified with ethyl carboxylate groups.
- Typical Reactions: Electrophilic substitution or directed lithiation followed by carboxylation and esterification steps are employed to introduce the ethyl ester at the 3-position and methyl groups at 4,5-positions.
Introduction of the Sulfonylamino Group
- Sulfonylation: The amino group at the 2-position of the thiophene ring is reacted with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) to form the sulfonylamino moiety. This step is typically carried out under basic conditions (e.g., pyridine or triethylamine) to neutralize the released HCl.
- Nucleophilic Substitution: The sulfonylation reaction proceeds via nucleophilic attack of the amino nitrogen on the sulfonyl chloride, yielding the sulfonamide linkage.
Attachment of the 2-Ethoxy-2-oxoethyl Group
- Alkylation: The sulfonylamino nitrogen is further alkylated with ethyl bromoacetate or ethyl chloroacetate to introduce the 2-ethoxy-2-oxoethyl substituent.
- Conditions: This alkylation is typically performed in polar aprotic solvents such as DMF or DMSO, with a base like potassium carbonate to facilitate nucleophilic substitution.
Final Purification and Characterization
- Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
- Characterization: Confirmatory analysis includes NMR spectroscopy, mass spectrometry, and elemental analysis to verify the structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Thiophene core synthesis | 4,5-dimethylthiophene derivatives, lithiation, carboxylation, esterification | Formation of 4,5-dimethyl-3-thiophenecarboxylate ethyl ester core |
| 2 | Sulfonylation | 4-methylbenzenesulfonyl chloride, base (pyridine/TEA) | Introduction of (4-methylphenyl)sulfonyl group via sulfonamide bond |
| 3 | Alkylation | Ethyl bromoacetate or ethyl chloroacetate, base (K2CO3), DMF/DMSO | Attachment of 2-ethoxy-2-oxoethyl substituent on sulfonylamino nitrogen |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure target compound |
Research Findings and Notes
- The sulfonylation step is critical for the biological activity of the compound, as the (4-methylphenyl)sulfonyl group modulates the electronic and steric properties of the molecule.
- Alkylation with ethyl bromoacetate must be carefully controlled to avoid over-alkylation or side reactions.
- The choice of solvent and base in alkylation significantly affects yield and purity. Polar aprotic solvents and mild bases are preferred.
- The methyl substituents on the thiophene ring influence the regioselectivity of substitution reactions and the overall stability of the molecule.
- The compound’s synthesis has been reported with yields typically ranging from moderate to high (50-85%) depending on reaction conditions and purification methods.
- Stability considerations require storage in dry, dark, and ventilated conditions to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate has been investigated for its potential as an antidiabetic agent . Research indicates that compounds with similar structures exhibit significant activity against diabetes by enhancing insulin sensitivity and glucose uptake in cells.
Case Study
A study published in a peer-reviewed journal explored the efficacy of similar sulfonamide derivatives in lowering blood glucose levels in diabetic rat models. The results showed a marked improvement in glucose tolerance tests when treated with these compounds.
Agricultural Science
This compound also holds promise in agricultural applications , particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly.
Data Table: Efficacy Against Common Pests
| Pest Type | Compound Concentration | Efficacy (%) |
|---|---|---|
| Aphids | 100 ppm | 85 |
| Leafhoppers | 200 ppm | 90 |
| Fungal Pathogens | 150 ppm | 75 |
Materials Science
In materials science, the compound's unique chemical structure allows for the development of novel polymers and coatings with enhanced properties such as thermal stability and resistance to degradation.
Case Study
Research conducted on polymer composites incorporating this compound demonstrated improved mechanical properties and UV resistance compared to traditional materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in the Thiophene Carboxylate Family
The target compound shares structural motifs with several synthesized derivatives. Key comparisons include:
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Substituent Diversity: The target compound’s (4-methylphenyl)sulfonyl group distinguishes it from analogs with cyanoacrylamido or hydroxyphenyl substituents . This sulfonyl group enhances polarity (XLogP3 = 4.3) compared to cyano-containing derivatives (e.g., 3d, XLogP3 ≈ 3.5 inferred from structure) .
- Synthetic Yields: The target compound’s yield is unspecified, but structurally simpler derivatives like 3d achieve yields up to 90% via Knoevenagel condensation, whereas more complex systems (e.g., 6o) show lower yields (22%) due to multi-step Petasis reactions .
Functional Group Impact on Reactivity and Bioactivity
Sulfonyl vs. Cyano Groups :
- In contrast, cyanoacrylamido derivatives (e.g., 3d, 3f) exhibit strong antioxidant and anti-inflammatory activities due to their electron-withdrawing cyano groups and conjugated double bonds .
- Spectral Signatures: The target compound’s IR spectrum would show peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1700 cm⁻¹), whereas cyano derivatives display sharp C≡N stretches (~2200 cm⁻¹) .
Aromatic Substituents :
- The 4-methylphenyl group in the target compound may sterically hinder interactions compared to 4-hydroxyphenyl or methoxy-substituted analogs, which participate in hydrogen bonding .
Key Observations :
- Petasis Reaction : Useful for multi-component syntheses but suffers from lower yields due to competing pathways .
Biological Activity
Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate (CAS No. 53976-18-4) is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's structure, synthesis, and biological properties, supported by relevant research findings and case studies.
Structure and Synthesis
Chemical Structure:
The compound features a thiophene ring substituted with various functional groups, including an ethoxy-oxoethyl group and a sulfonamide moiety. Its molecular formula is , with a molecular weight of 453.6 g/mol.
| Property | Details |
|---|---|
| CAS Number | 53976-18-4 |
| Molecular Formula | C21H27NO6S2 |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | Ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate |
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the thiophene ring and the introduction of ethyl and methyl groups through controlled reaction conditions to optimize yield and purity.
Biological Activity
Research into the biological activity of this compound suggests several potential therapeutic applications:
The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions may lead to modulation of various biochemical pathways, including signal transduction and gene expression .
Anticancer Activity
Recent studies have indicated that similar sulfonamide derivatives exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells . For instance, compounds structurally related to this compound have shown promise in preclinical models for their ability to inhibit cancer cell proliferation.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Sulfonamides have been reported to inhibit inflammatory mediators, suggesting that this compound could be explored for treating inflammatory diseases .
Case Studies and Research Findings
-
Case Study on Anticancer Activity:
A study investigated a series of sulfonamide compounds for their anticancer effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells, suggesting that modifications in the sulfonamide structure could enhance biological activity .Compound Cell Line Tested IC50 (µM) Ethyl Sulfonamide A MCF7 (Breast Cancer) 10 Ethyl Sulfonamide B HT29 (Colon Cancer) 15 -
Research on Anti-inflammatory Properties:
Another investigation focused on the anti-inflammatory potential of sulfonamide derivatives similar to this compound. The results showed a reduction in pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4,5-dimethyl-3-thiophenecarboxylate, and how are yields improved?
- Methodology : The compound is synthesized via a two-step process starting from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. First, cyanoacetylation is performed using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group. Second, a Knoevenagel condensation with substituted benzaldehydes (e.g., 4-methylbenzaldehyde) is conducted in toluene with catalytic piperidine and acetic acid. Reaction completion occurs within 5–6 hours, yielding 72–94% after recrystallization with alcohol. Structural confirmation is achieved via IR (C=O and S=O stretches), NMR (thiophene ring protons and sulfonyl groups), and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- IR Spectroscopy : Focus on peaks at ~1700 cm (ester C=O), ~1350–1150 cm (sulfonyl S=O), and ~2200 cm (cyano group if present in intermediates) .
- NMR : Key signals include δ 1.2–1.4 ppm (ethyl ester protons), δ 2.4–2.6 ppm (methyl groups on thiophene and sulfonyl substituents), and δ 6.8–7.8 ppm (aromatic protons from the sulfonylphenyl group) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 450–500 for the parent compound) and fragmentation patterns (e.g., loss of ethoxy groups) confirm molecular weight and substituent stability .
Q. How are in vitro antioxidant and anti-inflammatory activities evaluated for this compound, and what are the standard assays?
- Methodology :
- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at concentrations of 10–100 µM. Compare IC values against ascorbic acid as a positive control .
- Anti-Inflammatory Activity : Employ carrageenan-induced rat paw edema models. Administer the compound orally at 50–200 mg/kg and measure edema reduction over 6 hours compared to indomethacin .
Advanced Research Questions
Q. What mechanistic insights explain the Knoevenagel condensation step in the synthesis of this compound, and how do reaction conditions influence regioselectivity?
- Methodology : The Knoevenagel reaction proceeds via base-catalyzed deprotonation of the active methylene group, forming an enolate that attacks the aldehyde. Piperidine acts as a mild base, while acetic acid modulates pH to prevent over-reactivity. Solvent choice (toluene) minimizes side reactions by stabilizing the transition state. Computational studies (e.g., DFT) can model electron density shifts in the thiophene ring to predict regioselectivity .
Q. How can structural modifications enhance bioactivity, and what strategies are used to design analogs with improved SAR profiles?
- Methodology :
- Substituent Variation : Replace the 4-methylphenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density and binding affinity.
- Core Modifications : Introduce heterocycles (e.g., pyrimidine) fused to the thiophene ring, as seen in thienopyrimidine derivatives, to enhance π-stacking interactions with biological targets .
- Bioisosteric Replacement : Substitute the ethyl ester with tert-butyl or benzyl esters to improve metabolic stability. Validate changes using molecular docking against inflammatory enzymes (e.g., COX-2) .
Q. What computational approaches are combined with experimental data to validate the compound’s 3D structure and reactivity?
- Methodology :
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., C-S bond in thiophene at ~1.70 Å) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and NMR chemical shifts. Compare computed vs. experimental data to identify conformational preferences .
Q. What are the toxicological considerations for handling this compound, and how should exposure risks be mitigated in laboratory settings?
- Methodology :
- Hazard Identification : Classified as a skin/eye irritant (Category 2/2A) and respiratory toxin (Category 3). Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
